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molecular formula C14H11F3N2O2 B8439062 4-(3,3-Dimethyl-2,5-dioxo-1-pyrrolidinyl)-2-trifluoromethyl-benzonitrile

4-(3,3-Dimethyl-2,5-dioxo-1-pyrrolidinyl)-2-trifluoromethyl-benzonitrile

Cat. No. B8439062
M. Wt: 296.24 g/mol
InChI Key: BDCJKOVUUZIFAK-UHFFFAOYSA-N
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Patent
US08168627B2

Procedure details

2,2 Dimethyl succinic anhydride (2.0 g, 15.6 mmol) and 4-amino-2-trifluoromethyl-benzonitrile 1a (2.91 g, 15.6 mmol) was heated at 220° C. for 2 hrs. The resulting solid (4.59 g, 99%) was used as such in the next step. 1H NMR (400 MHz, Acetone-d6) δ: 1.44 (s, 6H), 2.84 (s, 2H), 7.97 (dd, 1H, J1=6.74 Hz, J2=1.63 Hz), 8.08 (s, 1H), 8.24 (d, 1H, J=8.32 Hz).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.91 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
4.59 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[CH2:7][C:6](=O)[O:5][C:3]1=[O:4].[NH2:10][C:11]1[CH:12]=[CH:13][C:14]([C:21]#[N:22])=[C:15]([C:17]([F:20])([F:19])[F:18])[CH:16]=1>>[CH3:1][C:2]1([CH3:9])[CH2:7][C:6](=[O:5])[N:10]([C:11]2[CH:12]=[CH:13][C:14]([C:21]#[N:22])=[C:15]([C:17]([F:18])([F:19])[F:20])[CH:16]=2)[C:3]1=[O:4]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1(C(=O)OC(C1)=O)C
Name
Quantity
2.91 g
Type
reactant
Smiles
NC=1C=CC(=C(C1)C(F)(F)F)C#N
Step Two
Name
solid
Quantity
4.59 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1(C(N(C(C1)=O)C1=CC(=C(C#N)C=C1)C(F)(F)F)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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